柠檬酸二乙酯

描述

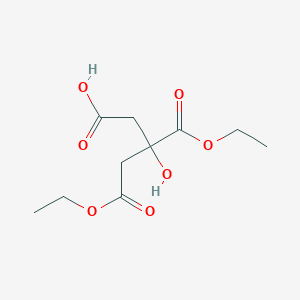

Diethyl citrate (DEC), also known as Et2Cit, is a compound synthesized through the partial esterification of citric acid with ethanol. The synthesis process typically involves a pH-controlled solvent extraction method to isolate the final product, which consists of both symmetric and nonsymmetric ester structures of DEC . The compound has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, mass spectrometry, and UV-visible spectroscopy, confirming the presence of two isomers with different chemical environments: 1,3-diethyl citrate and 1,5-diethyl citrate .

Synthesis Analysis

The synthesis of DEC results in a mixture of isomers, with a 6:5 molar ratio of symmetric to nonsymmetric structures being reported . The synthesis process is crucial for the physicochemical characterization of DEC, as it impacts the purity and the ratio of the isomers, which in turn can influence the compound's physical properties and potential applications .

Molecular Structure Analysis

The molecular structure of DEC is characterized by the presence of two ethyl groups attached to the citric acid backbone. The position of these ethyl groups determines the isomer type, which can be identified through spectroscopic methods. The carbon nuclear magnetic resonance (13C NMR) is particularly useful in distinguishing the chemical environments of the isomers .

Chemical Reactions Analysis

DEC exhibits anticoagulant properties, which are attributed to its ability to reduce the concentration of calcium ions in the blood, thereby playing a role in anticoagulation. The steric hindrance of the ethyl groups in citric acid leads to a decreased chelating ability compared to sodium citrate (Na3Cit), which can prevent hypocalcemia during anticoagulation therapy .

Physical and Chemical Properties Analysis

The physical properties of DEC have been studied using thermogravimetric analysis and differential scanning calorimetry, revealing a glass transition temperature of 228 K and a decomposition temperature of 493 K. The compound's phase equilibria with ethanol and water have also been investigated, providing valuable data for the vapor-liquid equilibrium of binary mixtures containing DEC at a temperature of 308 K . These properties are significant for understanding the behavior of DEC in various applications, including its use as an anticoagulant .

科学研究应用

抑制钙化

柠檬酸二乙酯 (Et2Cit) 已被研究用于其对小鼠主动脉平滑肌细胞中高无机磷含量诱导的钙化的抑制作用 . 本研究旨在开发可以诱导抗凝血和抑制血管钙化的药物 .

抗凝血特性

Et2Cit 已经合成并对其体外抗凝血作用进行了研究 . 在柠檬酸中引入两个乙基使 Ca2+ 螯合的位阻增加,导致与柠檬酸钠 (Na3Cit) 相比,Et2Cit 的 Ca2+ 螯合减少,Ca2+ 从 Et2Cit 中释放加速 . 这使得 Et2Cit 成为一种潜在的理想抗凝血剂 .

配位动力学和机制

研究了 Et2Cit 与 Ca2+ 离子的配位动力学和配位机制 . 还研究了 pH 对复合物的影响,并将结果与传统抗凝血剂柠檬酸钠 (Na3Cit) 的结果进行了比较 .

作用机制

Target of Action

Diethyl citrate, also known as diethylcarbamazine, is primarily used as an anthelmintic to treat filarial infections like Wuchereria bancrofti and Loa loa . The primary targets of diethyl citrate are microfilariae, the larval form of filarial worms .

Mode of Action

The mechanism of action of diethyl citrate is thought to involve sensitizing the microfilariae to phagocytosis . One study showed that diethyl citrate’s activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway . It is believed to interfere with the arachidonic acid metabolism of the parasite, causing the death of the microfilariae .

Biochemical Pathways

Diethyl citrate is involved in diverse biochemical pathways influencing cell metabolism and function. It is synthesized de novo and is highly abundant in the circulation . Cells take up extracellular diethyl citrate via the sodium-dependent plasma membrane transporter NaCT encoded by the SLC13A5 gene . It is involved in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, glucose, and lipid metabolism as well as post-translational modification and metal chelating .

Pharmacokinetics

It is known that the volume of distribution and mean residence time of diethyl citrate are higher after oral administration than after intravenous administration, pointing to extensive first-pass metabolism and distribution in tissue .

Result of Action

The result of diethyl citrate’s action is the prevention of filarial diseases, including tropical pulmonary eosinophilia, loiasis, and lymphatic filariasis caused by infection with Wuchereria bancrofti, Brugia malayi, or Brugia timori . It is also used to control transmission of infection in filariasis-endemic areas .

属性

IUPAC Name |

5-ethoxy-3-ethoxycarbonyl-3-hydroxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O7/c1-3-16-8(13)6-10(15,5-7(11)12)9(14)17-4-2/h15H,3-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYXYKHTHJPEBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(=O)O)(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953946 | |

| Record name | 5-Ethoxy-3-(ethoxycarbonyl)-3-hydroxy-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19958-02-2, 32074-56-9 | |

| Record name | 1,2-Diethyl citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019958022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032074569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethoxy-3-(ethoxycarbonyl)-3-hydroxy-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl hydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIETHYL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/803HW347BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

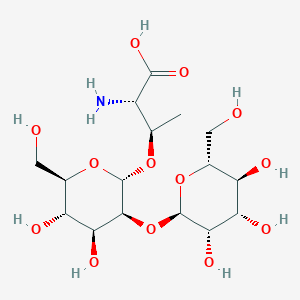

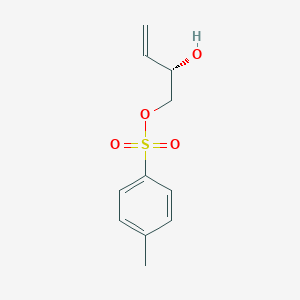

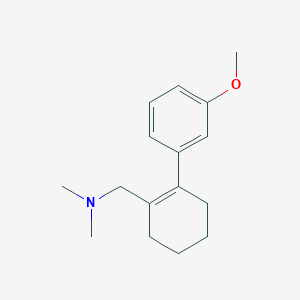

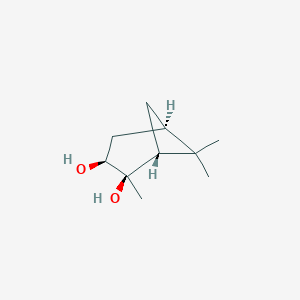

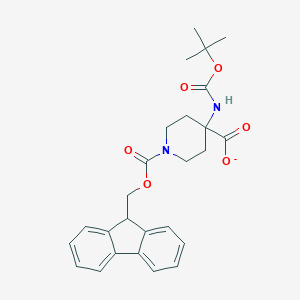

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

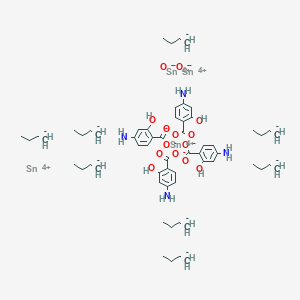

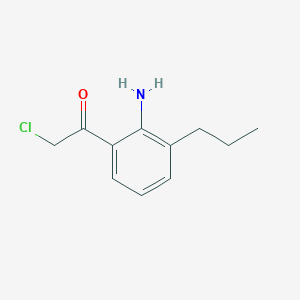

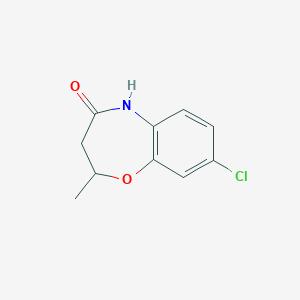

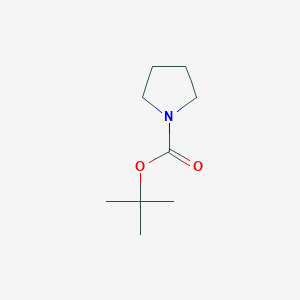

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R,4S,5R)-3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B140200.png)